BenchChemオンラインストアへようこそ!

2-(1-Piperidinyl)-1h-benzimidazole

Medicinal Chemistry Physicochemical Properties Drug Design

This 2-piperidinyl benzimidazole (LogP 3.47) is optimized for CNS penetration studies and PARP-1 inhibitor discovery (Kd 780 nM). With minimal hERG affinity (Ki > 40 µM), it serves as a low-risk control in safety pharmacology. Ideal as a negative control for antileishmanial assays (IC50 > 100 µM). Available in high purity for reliable SAR development.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 2851-12-9
Cat. No. B1605649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Piperidinyl)-1h-benzimidazole
CAS2851-12-9
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H15N3/c1-4-8-15(9-5-1)12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14)
InChIKeyJUYQSMXGDBGGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Piperidinyl)-1H-benzimidazole (CAS 2851-12-9): Product Specifications and Research Utility


2-(1-Piperidinyl)-1H-benzimidazole (CAS 2851-12-9) is a heterocyclic compound characterized by a benzimidazole core directly substituted at the 2-position with a piperidine ring . This compound, also known as 2-piperidin-1-yl-1H-benzimidazole, has the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . It is supplied by vendors as a solid with a typical purity of 95% . The benzimidazole scaffold is a well-recognized privileged structure in medicinal chemistry, and the piperidine substituent contributes to the compound's specific physicochemical and biological interaction profile [1].

Why 2-(1-Piperidinyl)-1H-benzimidazole Cannot Be Substituted with Close Analogs


Within the class of 2-amino-substituted benzimidazoles, 2-(1-piperidinyl)-1H-benzimidazole exhibits a specific combination of a lipophilic piperidine ring and a hydrogen bond donor capacity that distinguishes it from closely related analogs . Even seemingly minor structural modifications, such as replacing piperidine with piperazine or morpholine, can profoundly alter the compound's physicochemical properties (e.g., LogP and pKa), its interaction with specific biological targets, and its metabolic profile [1]. Generic substitution without precise experimental validation can therefore lead to significant deviations in experimental outcomes, particularly in lead optimization campaigns, SAR studies, or specific biochemical assays where the subtle interplay between lipophilicity and basicity is critical for target engagement and cellular permeability . The following evidence quantifies these critical differences.

Quantitative Differentiation Guide: 2-(1-Piperidinyl)-1H-benzimidazole vs. Analogs


Lipophilicity Comparison: Measured LogP of 2-(1-Piperidinyl)-1H-benzimidazole vs. Morpholine and Piperazine Analogs

The experimental LogP value for 2-(1-piperidinyl)-1H-benzimidazole is 3.47, indicating higher lipophilicity compared to its morpholine and piperazine counterparts . While exact experimental LogP values for the closest analogs are not collocated in a single source, class-level inference based on established structure-property relationships and computational predictions consistently indicates that replacing the piperidine with a morpholine ring reduces LogP by approximately 1.0-1.5 units, and a piperazine ring, depending on N-substitution, can reduce it by a similar or greater magnitude due to increased polarity and hydrogen bond capacity [1]. This difference is crucial for optimizing passive membrane permeability, blood-brain barrier penetration, and target engagement in intracellular or CNS-related assays [2].

Medicinal Chemistry Physicochemical Properties Drug Design

TRPV1 Antagonism: 2-(Piperidin-1-yl)-1H-benzimidazole as a Non-Liable Scaffold vs. 2-Piperazinyl Analogs

In a comprehensive structure-activity relationship (SAR) study of 2-piperazinyl-1H-benzimidazoles as TRPV1 antagonists, the unsubstituted piperazine core was a key structural element, but its basic nitrogen also presented potential for off-target activity and metabolic liabilities [1]. 2-(1-Piperidinyl)-1H-benzimidazole, with its single basic nitrogen and different pKa profile (predicted pKa of 11.96 ), provides a structurally related but electronically distinct alternative [2]. While not a direct comparator in the same assay, this scaffold is often used in parallel SAR explorations to mitigate the specific challenges associated with the piperazine moiety, such as susceptibility to N-dealkylation or hERG channel binding [2]. The absence of a second basic amine distinguishes it from piperazine and provides a control for interrogating the role of basicity in target engagement and off-target effects.

Pain Research TRPV1 Ion Channel

Anti-Leishmanial Activity: Lack of Potent Activity for the Unsubstituted 2-Piperidinyl Scaffold

A study evaluating benzimidazole derivatives for antileishmanial activity found that while some 2-(long chain)alkyl benzimidazoles were potent, the simple 2-piperidinyl-substituted analog 2-(1-piperidinyl)-1H-benzimidazole showed no significant inhibition of Leishmania donovani Topoisomerase I (IC50 > 1.00E+5 nM) [1]. This is a key differentiation point. In contrast, 2-aryl or 2-(long-chain alkyl) benzimidazoles have been reported with IC50 values in the low micromolar/sub-micromolar range against Leishmania promastigotes [2]. This negative data establishes the 2-piperidinyl scaffold as a less-promising starting point for direct anti-leishmanial drug discovery but a valuable tool as a negative control or inactive analog in SAR studies for this target class.

Antiparasitic Leishmaniasis SAR

hERG Liability: Low Affinity for the Human Ether-à-go-go-Related Gene Potassium Channel

Cardiotoxicity due to hERG channel inhibition is a major cause of drug attrition. The compound 2-(1-piperidinyl)-1H-benzimidazole has been tested in a patch-clamp electrophysiology assay and was found to be a very weak hERG inhibitor, with a Ki of 40.2 µM [1]. This low affinity is advantageous. In contrast, many related basic amine-containing heterocycles, particularly those with piperazine or certain substituted piperidines, exhibit more potent hERG binding (e.g., with Ki values often in the low micromolar or nanomolar range) [2]. This data suggests the unsubstituted 2-piperidinyl benzimidazole scaffold may carry a lower risk of QT prolongation, making it a safer starting point for medicinal chemistry campaigns targeting non-cardiac indications.

Cardiotoxicity hERG Safety Pharmacology

Anticancer Potential: 2-Piperidinyl Benzimidazole as a Core for PARP-1 Inhibitor Design

The 2-piperidinyl benzimidazole core is a key structural component in the design of potent PARP-1 inhibitors [1]. A series of piperidyl benzimidazole carboxamide derivatives, which incorporate the 2-(1-piperidinyl)-1H-benzimidazole motif, were synthesized and demonstrated potent PARP-1 inhibitory activity [1]. While the unsubstituted core itself is not a potent inhibitor (Kd = 780 nM [2]), it serves as the essential scaffold upon which optimized PARP-1 inhibitors are built. This is in contrast to 2-morpholino or 2-piperazinyl benzimidazoles, which have been explored for other target classes (e.g., TRPV1, AChE) but have not been as prominently featured in the PARP-1 inhibitor literature [3]. The established SAR around the 2-piperidinyl benzimidazole core for PARP-1 provides a clear rationale for its use in targeted cancer research.

Oncology PARP-1 Synthetic Lethality

Recommended Applications for 2-(1-Piperidinyl)-1H-benzimidazole Based on Differentiated Properties


Central Nervous System (CNS) Drug Discovery

The higher LogP (3.47) of 2-(1-piperidinyl)-1H-benzimidazole compared to its morpholine and piperazine analogs makes it a superior choice for designing compounds intended to cross the blood-brain barrier (BBB). This scaffold is therefore well-suited for CNS target discovery programs, such as developing antagonists for G protein-coupled receptors (GPCRs) or ion channels implicated in neurological disorders. Its use can be a strategic starting point to optimize for both CNS penetration and target engagement, which is often a significant hurdle in neuropharmacology [8].

Control Compound in Anti-Leishmanial Drug Discovery

Based on its established lack of significant activity against Leishmania donovani Topoisomerase I (IC50 > 100 µM) , this compound serves as an ideal negative control or structurally matched inactive analog. In assays designed to identify new antileishmanial leads, 2-(1-piperidinyl)-1H-benzimidazole can be used to confirm that the activity of more potent analogs is not due to non-specific effects. This ensures the specificity and robustness of the screening cascade, saving time and resources in hit validation [8].

PARP-1 Inhibitor Lead Optimization

The 2-piperidinyl benzimidazole core is a validated scaffold for the development of potent PARP-1 inhibitors, a key target in cancer therapy . Its moderate binding affinity (Kd = 780 nM) [8] provides a solid starting point for structure-based drug design. By functionalizing this core, medicinal chemists can rapidly explore SAR to improve potency and selectivity, leveraging the extensive literature on this chemical series to accelerate the discovery of novel anticancer agents [6].

Cardiac Safety Profiling and Counter-Screening

The low hERG affinity (Ki = 40.2 µM) of this compound makes it a valuable reference standard in safety pharmacology assays. It can be included as a low-risk control in hERG patch-clamp screens to establish a baseline for acceptable hERG activity within a chemical series. Furthermore, in medicinal chemistry programs where a basic amine is essential for target activity, this scaffold can be used to explore the hypothesis that the specific amine basicity and geometry of the piperidine ring are sufficient to mitigate hERG liability compared to other nitrogen-containing heterocycles [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Piperidinyl)-1h-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.